molecular formula C12H14N2O3S B2626353 Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 405924-25-6

Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2626353
CAS No.: 405924-25-6
M. Wt: 266.32
InChI Key: LYRZSPUDELNYMY-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with the molecular formula C12H15N2O3S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features functional groups such as an ester, an amide, and a cyano group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate typically involves the cyanoacetylation of amines. One common method includes the reaction of ethyl cyanoacetate with an appropriate amine under solvent-free conditions or in the presence of a solvent like dimethylformamide (DMF). The reaction is often carried out at elevated temperatures, such as 70°C, and may require catalysts or bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield and purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse heterocyclic structures. This versatility makes it valuable in various fields of research and industry .

Biological Activity

Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article delves into its antioxidant and antibacterial properties, supported by data tables and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C₁₂H₁₄N₂O₃S
  • CAS Number: 405924-25-6
  • Molecular Weight: 270.32 g/mol

Antioxidant Activity

Research has shown that derivatives of thiophene, including this compound, exhibit notable antioxidant properties. The antioxidant activity is often measured using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, where the ability to scavenge free radicals is assessed.

Case Study: Antioxidant Evaluation

In a study evaluating various substituted thiophenes, the compound demonstrated significant scavenging activity against DPPH radicals. The results indicated that modifications in the thiophene ring structure influenced the antioxidant capacity:

Compound% Inhibition at 100 µM
This compound52.7%
Ascorbic Acid (Standard)64.7%

The presence of the cyano group and ethyl ester moiety was essential for enhancing the radical scavenging ability of the compound .

Antibacterial Activity

The antibacterial efficacy of this compound was evaluated against common bacterial strains such as E. coli and S. aureus. The agar well diffusion method was employed to determine inhibition zones.

Case Study: Antibacterial Evaluation

The following table summarizes the antibacterial activity against E. coli and S. aureus:

CompoundInhibition Zone (mm) - E. coliInhibition Zone (mm) - S. aureus
This compound15 mm17 mm
Streptomycin (Standard)18 mm20 mm

The compound exhibited moderate antibacterial activity comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Scavenging: The cyano group enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
  • Cell Membrane Disruption: The lipophilic nature of the thiophene ring may facilitate penetration into bacterial membranes, leading to cell lysis.
  • Inhibition of Key Enzymes: Potential interference with bacterial metabolic pathways could contribute to its antibacterial properties.

Properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-4-17-12(16)10-7(2)8(3)18-11(10)14-9(15)5-6-13/h4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRZSPUDELNYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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